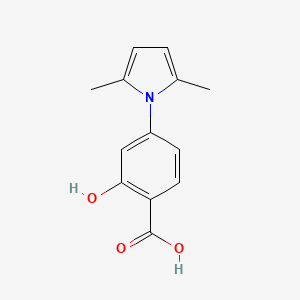

4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

Description

Properties

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)10-5-6-11(13(16)17)12(15)7-10/h3-7,15H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYCNXGAKFXIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953413 | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313701-93-8 | |

| Record name | NSC727423 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delineates its chemical structure, physicochemical properties, and detailed methodologies for its synthesis and characterization. We explore the molecule's chemical reactivity and derivatization potential, grounded in the functionalities of its constituent salicylic acid and dimethylpyrrole moieties. Furthermore, this guide synthesizes the current understanding of its biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, and discusses its application as a molecular tool in proteomics. The content is structured to serve as a foundational resource for researchers, chemists, and pharmacologists engaged in the exploration of novel therapeutic agents, providing both theoretical insights and practical, field-proven protocols.

Introduction

Overview of Hydroxybenzoic Acid Scaffolds in Medicinal Chemistry

Hydroxybenzoic acids are a cornerstone of natural product chemistry and pharmaceutical design. The simple combination of a carboxylic acid and a hydroxyl group on a benzene ring gives rise to a class of compounds with a vast spectrum of biological activities.[1] Salicylic acid (2-hydroxybenzoic acid), for example, is the foundational structure for aspirin, one of history's most important medicines. Other isomers, like p-hydroxybenzoic acid (PHBA), are widely studied for their antioxidant, antimicrobial, and anti-inflammatory properties.[2] These scaffolds serve as privileged structures because their functional groups can engage in critical hydrogen bonding and electrostatic interactions with biological targets, while the aromatic ring provides a rigid core for further functionalization.

Introduction to the this compound Moiety

The subject of this guide, this compound, represents a sophisticated iteration of the classic salicylic acid scaffold. It is a heterocyclic compound featuring a benzoic acid backbone substituted with a hydroxyl group at the 2-position and a 2,5-dimethyl-1H-pyrrol-1-yl group at the 4-position.[3] This unique architecture combines the proven pharmacophore of salicylic acid with the electron-rich, lipophilic character of a substituted pyrrole ring.[3][4] This strategic combination is hypothesized to enhance cell membrane permeability and introduce new binding interactions, potentially modulating the parent scaffold's biological activity and target profile. Preliminary studies have indicated its potential as an antioxidant, anti-inflammatory, and antimicrobial agent, making it a compelling candidate for further investigation in drug discovery programs.[4]

Scope and Objectives of this Guide

This document is designed to be an authoritative technical resource for professionals in the scientific community. It aims to:

-

Establish the definitive chemical identity and physicochemical properties of the molecule.

-

Provide a detailed, replicable protocol for its chemical synthesis and purification.

-

Outline a comprehensive analytical workflow for its structural characterization.

-

Discuss its chemical reactivity and potential for creating novel derivatives.

-

Summarize its known biological activities and potential therapeutic applications, including its mechanistic basis.

-

Offer clear guidance on safe handling, storage, and disposal.

Chemical Identity and Physicochemical Properties

Nomenclature and Structural Identifiers

Correctly identifying a compound is critical for reproducibility in research. The structural identifiers for this compound are consolidated below. It is important to note that multiple CAS numbers appear in the literature; 5987-00-8 is frequently associated with commercial suppliers and biological studies.[3][4]

| Identifier | Value | Source |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₁₃H₁₃NO₃ | [4] |

| Molecular Weight | 231.25 g/mol | [4] |

| Primary CAS Number | 5987-00-8 | [3] |

| Alternate CAS Number | 313701-93-8 | [5] |

| InChIKey | WAYCNXGAKFXIKA-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC1=CC=C(N1C2=CC(=C(C=C2)O)C(=O)O)C | [5] |

Core Physicochemical Data

While specific experimental data for the title compound are not widely published, the properties can be predicted based on its structure and data from its parent scaffolds, salicylic acid and 4-hydroxybenzoic acid. The addition of the non-polar 2,5-dimethylpyrrole group is expected to increase lipophilicity (LogP) and decrease aqueous solubility compared to its parent molecules.

| Property | Predicted/Reference Value | Rationale/Comments |

| Melting Point (°C) | Data not available. | Expected to be lower than salicylic acid (158-161 °C) due to disruption of crystal lattice packing by the bulky pyrrole substituent.[6] |

| Aqueous Solubility | Predicted to be low. | The parent compound 4-hydroxybenzoic acid is sparingly soluble in water.[7][8] The large, hydrophobic dimethylpyrrole moiety will further decrease water solubility. |

| Solubility in Organics | Soluble in DMSO, DMF, Methanol, Ethanol. | Common for polar aprotic and protic organic solvents, similar to related phenolic acids.[7] |

| pKa₁ (Carboxylic Acid) | ~3.0 - 4.0 | The pKa of salicylic acid's carboxyl group is ~2.97. The electron-donating nature of the pyrrole ring may slightly increase the pKa. |

| pKa₂ (Phenolic Hydroxyl) | ~13.0 | The pKa of salicylic acid's phenolic hydroxyl is ~13.4. The substituent at the para position is unlikely to alter this significantly. |

| Computed LogP | 3.2 | PubChem Computed Value. Indicates good lipophilicity, favorable for membrane permeability.[5] |

Comparative Analysis with Isomers

The precise arrangement of functional groups is critical to biological activity. Several structural isomers of the title compound exist, each with a unique chemical profile. Understanding these differences highlights the importance of regiochemistry in synthesis and function. For instance, moving the hydroxyl group from the 2-position to the 3-position would significantly alter the intramolecular hydrogen bonding potential, affecting both the acidity of the carboxyl group and the molecule's interaction with biological targets.

-

5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid (CAS: 313701-92-7): Pyrrole group is meta to the carboxyl group.[9]

-

4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid (CAS: 313701-77-8): Isomer with altered hydroxyl and pyrrole positions relative to the carboxyl group.[10]

-

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (CAS: 340315-24-4): Based on the 4-hydroxybenzoic acid scaffold instead of salicylic acid.[11]

Synthesis and Purification

Retrosynthetic Analysis and Strategy

The most logical and widely employed strategy for constructing the target molecule is the Paal-Knorr Pyrrole Synthesis .[4][12] This classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under weakly acidic conditions, to form the pyrrole ring.[13]

Causality of Choice: The Paal-Knorr synthesis is chosen for its reliability, high yields, and the commercial availability of the required precursors. The reaction directly forms the stable pyrrole ring in a single, efficient step.

The retrosynthesis disconnects the pyrrole ring, identifying 4-amino-2-hydroxybenzoic acid and 2,5-hexanedione as the starting materials.

Recommended Synthetic Protocol

This protocol is based on the established Paal-Knorr methodology and adapted from similar published procedures.[12][14]

Materials:

-

4-amino-2-hydroxybenzoic acid (1.0 eq)

-

2,5-hexanedione (1.1 eq)

-

Glacial Acetic Acid (solvent)

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-amino-2-hydroxybenzoic acid (1.0 eq) in glacial acetic acid (~5-10 mL per gram of amine).

-

Addition of Dione: To the stirring solution, add 2,5-hexanedione (1.1 eq) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture.

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a beaker of ice water. A precipitate may form.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Workup - Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine. Expertise Note: The bicarbonate wash must be done carefully due to CO₂ evolution.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified.

Purification and Characterization Workflow

Purification is essential to remove unreacted starting materials and byproducts.

Protocol - Recrystallization:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Spectroscopic and Analytical Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known structure and analyses of similar compounds.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, exchanges with D₂O.

-

δ ~10.0-11.0 ppm (s, 1H): Phenolic hydroxyl proton (-OH). Broad singlet.

-

δ ~7.8 ppm (d, 1H): Aromatic proton ortho to the carboxyl group.

-

δ ~7.2 ppm (dd, 1H): Aromatic proton meta to the carboxyl group.

-

δ ~7.1 ppm (d, 1H): Aromatic proton ortho to the pyrrole group.

-

δ ~5.9 ppm (s, 2H): Pyrrole C-H protons.

-

δ ~2.0 ppm (s, 6H): Two equivalent methyl group protons on the pyrrole ring.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~170 ppm: Carboxylic acid carbon (C=O).

-

δ ~160 ppm: Aromatic carbon attached to the hydroxyl group.

-

δ ~140-110 ppm: Aromatic and pyrrole carbons.

-

δ ~129 ppm: Pyrrole carbons attached to methyl groups.

-

δ ~108 ppm: Pyrrole C-H carbons.

-

δ ~12 ppm: Methyl group carbons.

-

Infrared (IR) Spectroscopy

Key vibrational frequencies provide evidence of the principal functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid O-H |

| ~3200 (broad) | O-H Stretch | Phenolic O-H |

| ~1680 | C=O Stretch | Carboxylic Acid C=O |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Phenol/Carboxylic Acid |

Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI-MS).

-

Expected [M-H]⁻: m/z 230.08 (Negative Ion Mode).

-

Expected [M+H]⁺: m/z 232.09 (Positive Ion Mode).

-

Key Fragmentation: Loss of H₂O (from -OH and -COOH) and loss of CO₂ (from -COOH).

Biological Activity and Potential Applications

The therapeutic potential of this compound stems from the synergistic effects of its two core motifs.

Anti-inflammatory and Antioxidant Properties

The 2-hydroxybenzoic acid moiety is a known inhibitor of cyclooxygenase (COX) enzymes and can modulate inflammatory signaling pathways.[15] Research on related hydroxybenzoic acids shows they can suppress the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE₂), and cytokines such as TNF-α and IL-6.[16][17]

Mechanism of Action: The likely mechanism involves the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[17] The phenolic hydroxyl group is crucial for its antioxidant activity, acting as a free radical scavenger to mitigate oxidative stress, a key contributor to chronic inflammation.[3][16]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. This compound | 5987-00-8 | Benchchem [benchchem.com]

- 4. Buy this compound | 5987-00-8 [smolecule.com]

- 5. This compound | C13H13NO3 | CID 668744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-hydroxybenzoic acid [stenutz.eu]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. 4-Hydroxybenzoic acid ReagentPlus , = 99 99-96-7 [sigmaaldrich.com]

- 9. 5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid | C13H13NO3 | CID 776870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-(2,5-DIMETHYL-1H-PYRROL-1-YL)-3-HYDROXYBENZOIC ACID CAS#: 313701-77-8 [chemicalbook.com]

- 11. CAS#:340315-24-4 | 3-(2,5-DIMETHYL-PYRROL-1-YL)-4-HYDROXY-BENZOIC ACID | Chemsrc [chemsrc.com]

- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 14. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine [mdpi.com]

- 15. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of 4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-2-Hydroxybenzoic Acid

Executive Summary: This document provides a comprehensive technical overview of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The molecule integrates a 2,5-dimethylpyrrole moiety with a 2-hydroxybenzoic acid (salicylic acid) backbone, creating a versatile scaffold with a spectrum of biological activities.[1] Research indicates this compound exhibits notable anti-inflammatory, antioxidant, antimicrobial, and anti-tuberculosis properties.[1][2] Its mechanism of action involves the modulation of inflammatory pathways, scavenging of free radicals, and inhibition of specific enzymes crucial for pathogen virulence, such as protein tyrosine phosphatase PtpA in Mycobacterium tuberculosis.[1][2] Furthermore, the core 2,5-dimethylpyrrole structure has been identified as a key pharmacophore for enhancing monoclonal antibody production in biotechnological applications.[3] This guide details the compound's chemical properties, synthesis strategies, mechanisms of action, and validated experimental protocols for assessing its biological functions, positioning it as a promising lead compound for further therapeutic development.

Introduction: A Molecule of Interest

This compound is an organic compound that has garnered attention for its diverse pharmacological potential.[1] Its structure is a hybrid of two well-established pharmacophoric scaffolds: the pyrrole ring, a core component in many biologically active molecules, and salicylic acid, renowned for its anti-inflammatory effects.[4][5] This unique combination provides a foundation for its multifaceted biological profile.

Chemical and Physical Properties

The fundamental characteristics of the compound are summarized below, providing a baseline for its scientific exploration.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₃ | [2][6] |

| Molecular Weight | ~231.25 g/mol | [1][2][6] |

| IUPAC Name | 4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid | [6] |

| Structure | A 2,5-dimethyl-1H-pyrrol-1-yl group attached at the 4-position of a 2-hydroxybenzoic acid molecule. | [1][2] |

| Key Functional Groups | Carboxylic acid, hydroxyl group, electron-rich dimethylpyrrole ring. | [1] |

The presence of both a proton-donating carboxylic acid group and a hydroxyl group, alongside the aromatic pyrrole ring, allows for a variety of chemical reactions and biological interactions, including acid-base reactions, esterification, and nucleophilic substitutions.[2]

Synthesis Strategies: Constructing the Scaffold

The synthesis of this compound primarily focuses on the regioselective introduction of the dimethylpyrrole moiety onto the 2-hydroxybenzoic acid core.[1] The main challenge lies in controlling the substitution position and managing the reactivity of the hydroxyl and carboxyl groups. Two predominant strategies have emerged.[1]

Caption: Overview of primary synthetic routes.

Experimental Protocol: Direct Electrophilic Substitution

This approach leverages a Friedel-Crafts-type reaction to directly attach the pyrrole ring.[1] The use of an esterified benzoic acid derivative is a common tactic to prevent the free carboxylic acid from interfering with the Lewis acid catalyst.

-

Esterification: Protect the carboxylic acid of 2-hydroxybenzoic acid by converting it to its methyl ester using methanol under acidic conditions (e.g., H₂SO₄).

-

Activation: In a dry, inert atmosphere, dissolve the methyl 2-hydroxybenzoate in a suitable solvent like dichloromethane.

-

Catalysis: Cool the solution to 0–5°C and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The catalyst activates the benzene ring for electrophilic attack.

-

Reaction: Add 2,5-dimethylpyrrole dropwise to the reaction mixture. Maintain the temperature and stir for several hours until TLC indicates the consumption of starting material.

-

Quenching: Carefully quench the reaction by slowly adding ice-cold water or dilute HCl to decompose the catalyst complex.

-

Extraction: Extract the organic layer with a suitable solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product via column chromatography to isolate the esterified intermediate.

-

Hydrolysis: Hydrolyze the methyl ester back to the carboxylic acid using a base (e.g., NaOH) followed by acidic workup to yield the final product.

Core Biological Activities and Mechanisms

The therapeutic potential of this compound stems from its ability to intervene in multiple biological pathways, primarily related to inflammation, oxidative stress, and microbial pathogenesis.

Anti-inflammatory and Antioxidant Properties

The compound's structure is inherently suited for dual-action effects. The salicylic acid moiety is a known anti-inflammatory scaffold, while the hydroxyl and pyrrole groups contribute to its antioxidant capacity.

-

Anti-inflammatory Mechanism: Preliminary studies suggest the compound modulates inflammatory pathways, potentially through the inhibition of key enzymes or by binding to specific proteins involved in the inflammatory cascade.[2]

-

Antioxidant Mechanism: The compound has demonstrated the ability to scavenge free radicals, which is a critical function in protecting cells from oxidative damage that contributes to inflammation and chronic diseases.[2]

Caption: Conceptual mechanism of antioxidant and anti-inflammatory action.

This standard protocol assesses the antioxidant capacity of a compound by measuring its ability to neutralize the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.

-

Preparation: Prepare a stock solution of the test compound in methanol or DMSO. Prepare a series of dilutions to test a range of concentrations.

-

DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Reaction: In a 96-well plate, add 100 µL of each compound dilution to respective wells. Add 100 µL of the DPPH solution to each well. Ascorbic acid is used as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. The reduction in absorbance (discoloration from violet to yellow) indicates radical scavenging.

-

Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the compound.

Anti-Tuberculosis Activity

A significant finding is the compound's potential as an anti-virulence agent against Mycobacterium tuberculosis (Mtb).[1] This activity is not based on killing the bacteria directly but on disarming it.

-

Mechanism of Action: The compound has been shown to inhibit Protein Tyrosine Phosphatase A (PtpA), an enzyme secreted by Mtb into the host macrophage.[1] PtpA disrupts the normal phagosome maturation and acidification process, allowing the bacteria to survive and replicate within the host cell. By inhibiting PtpA, the compound helps restore the macrophage's natural ability to eliminate the pathogen.[1]

Caption: Inhibition of Mtb PtpA restores phagosome maturation.

Potential as an Anti-Proliferative Agent

While direct studies on this specific molecule are emerging, both the pyrrole and dihydroxybenzoic acid scaffolds are present in compounds known for their anti-proliferative activities.[7][8] Derivatives of 5-hydoxy-1H-pyrrol-2-(5H)-one have been shown to induce S-phase cell cycle arrest and apoptosis in cancer cell lines.[7] Similarly, hydrazide–hydrazones of 2,4-dihydroxybenzoic acid have demonstrated potent and selective inhibition of cancer cell proliferation.[8] This suggests that this compound is a strong candidate for anti-cancer screening.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding: Seed human cancer cells (e.g., HCT116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Applications in Biotechnology

Beyond direct therapeutic use, the structural motifs of this compound have shown utility in bioprocessing.

Enhancement of Monoclonal Antibody (mAb) Production

In a large-scale screening of chemical compounds, a derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB), was found to significantly increase monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cells.[3] A subsequent structure-activity relationship study revealed that the 2,5-dimethylpyrrole moiety was the most effective partial structure responsible for this enhanced productivity.[3] This finding highlights the potential of using this compound or its derivatives as chemical enhancers in commercial cell culture processes to improve yields of therapeutic proteins.[3]

Caption: Workflow for screening productivity-enhancing compounds.

Summary and Future Directions

This compound is a molecule with a compelling and diverse biological profile. Its demonstrated activities, summarized below, make it a strong candidate for further investigation.

| Biological Activity | Proposed Mechanism of Action | Potential Application |

| Anti-inflammatory | Modulation of inflammatory pathways; enzyme inhibition.[2] | Treatment of inflammatory diseases.[2] |

| Antioxidant | Scavenging of reactive oxygen species (free radicals).[2] | Skincare formulations; diseases linked to oxidative stress.[2] |

| Antimicrobial | Efficacy against certain bacterial strains.[2] | Development of new antimicrobial agents.[2] |

| Anti-tuberculosis | Inhibition of M. tuberculosis PtpA virulence factor.[1] | Host-directed therapy for tuberculosis.[1] |

| Anti-proliferative | (Potential) Induction of cell cycle arrest and apoptosis.[7][8] | Cancer therapy. |

| Biotech Enhancer | (As a derivative) Increased cell-specific productivity of mAbs.[3] | Improving yields in biopharmaceutical manufacturing.[3] |

Future research should focus on comprehensive in vivo studies to validate the in vitro findings, particularly for its anti-inflammatory and anti-tuberculosis effects. A thorough toxicological assessment is necessary to establish a safety profile. Furthermore, systematic structure-activity relationship (SAR) studies could lead to the design of new analogues with enhanced potency and selectivity for specific biological targets.

References

-

PubChem. This compound. [Link]

-

Chaudhary, J., et al. (2013, September 30). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

ChemBK. 4-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid. [Link]

-

MDPI. (2018). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]

-

ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]

-

ResearchGate. (2023, December 18). Potentially active aspirin derivative to release nitric oxide: In-vitro, In-vivo and in-silico approaches. [Link]

-

SciSpace. (2013, April 27). Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. [Link]

-

NIH. (2015, June 4). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. [Link]

-

NIH. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. [Link]

-

MDPI. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]

-

MDPI. (2023, December 14). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link]

-

PLOS One. (2021, April 22). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. [Link]

Sources

- 1. This compound | 5987-00-8 | Benchchem [benchchem.com]

- 2. Buy this compound | 5987-00-8 [smolecule.com]

- 3. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture | PLOS One [journals.plos.org]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C13H13NO3 | CID 668744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid: Synthesis, Bioactivity, and Therapeutic Potential

Introduction

In the landscape of medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular scaffold is a cornerstone of rational drug design. The 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid molecule exemplifies this approach, integrating the well-established anti-inflammatory and analgesic properties of a salicylic acid core with the versatile and biologically active 2,5-dimethylpyrrole moiety. This unique structural amalgamation results in a scaffold with significant potential for derivatization, offering a rich platform for the development of novel therapeutic agents across diverse disease areas.[1]

With a molecular formula of C₁₃H₁₃NO₃ and a molecular weight of approximately 231.25 g/mol , this compound serves as a valuable building block for creating libraries of derivatives with a wide spectrum of biological activities.[2][3] Its inherent properties, including antioxidant, anti-inflammatory, and antimicrobial effects, have positioned it as a lead compound for extensive research.[2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, key derivative classes, biological activities, and structure-activity relationships of this promising molecular framework.

Core Scaffold: Physicochemical Properties and Reactivity

The therapeutic versatility of this compound stems from its distinct chemical features. The molecule's architecture, featuring a carboxylic acid, a phenolic hydroxyl group, and an electron-rich pyrrole ring, provides multiple sites for chemical modification.[1] Understanding these properties is critical for designing synthetic strategies and predicting the biological behavior of its derivatives.

| Property | Data | Source |

| IUPAC Name | 4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid | [3] |

| Molecular Formula | C₁₃H₁₃NO₃ | [2][3] |

| Molecular Weight | ~231.25 g/mol | [2][3] |

| Key Functional Groups | Carboxylic Acid (-COOH), Phenolic Hydroxyl (-OH), 2,5-Dimethylpyrrole | [1] |

| Primary Reactive Sites | The carboxylic acid group is amenable to esterification and amidation. The phenolic hydroxyl group can undergo nucleophilic substitution.[2] | [2] |

The interplay between these groups governs the molecule's reactivity. The carboxylic acid functions as a weak acid, while the hydroxyl group can act as a nucleophile.[2] This dual reactivity, coupled with the aromatic nature of the rings, allows for a high degree of structural diversification, a crucial attribute for optimizing potency, selectivity, and pharmacokinetic profiles in drug discovery programs.

Synthetic Strategies and Derivatization

The generation of a diverse chemical library from the core scaffold requires robust and versatile synthetic methodologies. The primary approaches focus on both the initial construction of the pyrrole ring system and the subsequent functionalization of the salicylic acid core.

Part A: Synthesis of the Core Scaffold via Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is the most widely employed and efficient method for constructing the 2,5-dimethylpyrrole ring.[2] This classic reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, acetonylacetone (2,5-hexanedione), with a primary amine, such as 4-amino-2-hydroxybenzoic acid.[2][4] The reaction proceeds typically in an acidic medium, such as acetic acid, and offers excellent control over the resulting structure with yields often exceeding 60%.[2]

-

Reactant Preparation: Dissolve 4-amino-2-hydroxybenzoic acid (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Reagent Addition: Add 2,5-hexanedione (1.1 equivalents) to the solution.

-

Reaction Condition: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Purification: Filter the solid precipitate, wash thoroughly with water, and dry under a vacuum. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Key Derivatization Points on the Core Scaffold.

This protocol outlines the conversion of the carboxylic acid to a benzohydrazide, a key intermediate.

-

Esterification: Convert the core scaffold to its methyl ester by refluxing with methanol in the presence of a catalytic amount of sulfuric acid.

-

Hydrazinolysis: Dissolve the resulting methyl ester in ethanol. Add hydrazine hydrate (excess, ~10 equivalents) to the solution.

-

Reaction: Reflux the mixture for 8-12 hours. Monitor the reaction via TLC until the starting ester is consumed.

-

Isolation: Reduce the solvent volume under reduced pressure. Pour the concentrated solution into cold water to precipitate the 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide.

-

Purification: Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure hydrazide intermediate, ready for further coupling reactions. [5]

Prominent Derivative Classes and Biological Activities

Modification of the core scaffold has yielded derivatives with potent and specific biological activities, particularly in the realm of infectious diseases and inflammation.

Antimicrobial and Antitubercular Derivatives

A significant body of research has focused on developing hydrazide-hydrazone, oxadiazole, and triazole derivatives as antimicrobial agents. [5][6]Many of these compounds have demonstrated promising activity against various bacterial strains, including the challenging pathogen Mycobacterium tuberculosis. [5][6] Mechanism of Action: The antitubercular activity of these derivatives is often attributed to the dual inhibition of critical bacterial enzymes: enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR). [5]InhA is essential for the synthesis of mycolic acids, a unique and vital component of the mycobacterial cell wall. DHFR is crucial for the synthesis of nucleic acids and amino acids. By inhibiting both pathways, these compounds can exert a powerful bactericidal effect.

A molecular docking study of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl) benzohydrazides revealed that these molecules bind to the active sites of both DHFR and enoyl ACP reductase, mimicking the interactions of known ligands. [5]

Caption: Proposed Dual-Inhibition Mechanism for Antitubercular Activity.

Biological Activity Data Summary:

| Derivative Class | Target Organism | Activity (MIC) | Source |

| Benzoic Acid Hydrazides | M. tuberculosis H37Rv | 1–2 µg/mL | [6] |

| 1,3,4-Oxadiazoles | M. tuberculosis H37Rv | 1–4 µg/mL | [6] |

| 1,2,4-Triazoles | M. tuberculosis H37Rv | 1–2 µg/mL | [6] |

| Benzohydrazides | Various Bacterial Strains | Appreciable Inhibition | [5] |

Anti-inflammatory and Antioxidant Derivatives

The inherent 2-hydroxybenzoic acid (salicylic acid) structure provides a strong foundation for anti-inflammatory and antioxidant activity. [2][7]Derivatives often retain or enhance these properties.

Mechanism of Action:

-

Antioxidant Effects: The phenolic hydroxyl group is a key player in antioxidant activity, capable of scavenging free radicals and reducing oxidative stress, which is a major contributor to inflammation and cellular damage. [2][8]* Anti-inflammatory Effects: The mechanism is multifaceted. Research suggests these compounds can bind to specific proteins involved in inflammatory pathways, potentially modulating their activity. [2]Furthermore, they may inhibit enzymes linked to inflammation, such as cyclooxygenases (COX), similar to other non-steroidal anti-inflammatory drugs (NSAIDs). [2][9]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold has provided valuable insights into the structural requirements for biological activity.

-

Requirement of the Hydrazide Linker: The -CO-NH-N= linker in hydrazide-hydrazone derivatives is often critical for antimicrobial activity, acting as a key hydrogen bonding and structural element for target engagement.

-

Impact of Substituents: For antitubercular hydrazides, substitutions on the terminal phenyl ring significantly modulate potency. Electron-withdrawing or donating groups can influence the electronic properties and binding affinity of the molecule within the enzyme's active site. [5]* Role of the Pyrrole Ring: The 2,5-dimethylpyrrole group contributes to the lipophilicity of the molecule, which can enhance cell membrane penetration. Its electron-rich nature may also be involved in π-π stacking interactions with protein targets.

-

Carboxylic Acid Moiety: For protein kinase CK2 inhibition by related benzoic acid derivatives, the carboxylic acid group is a crucial anchor, forming key interactions in the ATP-binding site. [10]Maintaining this group or replacing it with a bioisostere is essential for retaining activity.

Conclusion and Future Directions

The this compound scaffold represents a validated and highly promising platform for the discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives, ranging from potent antitubercular agents to anti-inflammatory compounds, underscore its importance in modern medicinal chemistry.

Future research should focus on several key areas:

-

Expansion of Chemical Diversity: Synthesizing novel derivatives by exploring less common modifications of the pyrrole and salicylic acid rings to uncover new biological targets.

-

Mechanism of Action Studies: Moving beyond initial screening to perform in-depth biochemical and cellular assays to precisely elucidate the molecular mechanisms of the most potent compounds.

-

Pharmacokinetic Optimization: Conducting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to improve the drug-like properties of lead compounds, enhancing their potential for clinical development.

-

New Therapeutic Areas: Evaluating lead derivatives against other relevant targets, such as viral proteases, protein kinases, or in pathways related to neurodegenerative diseases, leveraging the scaffold's inherent versatility. [10][11] By continuing to explore the rich chemical space surrounding this scaffold, the scientific community can unlock its full therapeutic potential, paving the way for the next generation of innovative medicines.

References

- Smolecule. (2023). This compound.

- Benchchem. This compound.

-

Mahnashi, M. H., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 28(15), 5784. Available at: [Link]

-

ResearchGate. (2011). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. Available at: [Link]

-

López-Herrador, S., et al. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Antioxidants, 13(1), 113. Available at: [Link]

-

MDPI. (2020). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available at: [Link]

-

Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Available at: [Link]

-

ResearchGate. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Available at: [Link]

-

Semantic Scholar. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available at: [Link]

-

Ohta, S., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. Available at: [Link]

-

SciSpace. (2013). Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. Available at: [Link]

-

Rantsiou, K., et al. (2022). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Journal of Fungi, 8(11), 1139. Available at: [Link]

-

Morais, T. C., et al. (2021). Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors. Frontiers in Chemistry, 9, 747625. Available at: [Link]

Sources

- 1. This compound | 5987-00-8 | Benchchem [benchchem.com]

- 2. Buy this compound | 5987-00-8 [smolecule.com]

- 3. This compound | C13H13NO3 | CID 668744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | MDPI [mdpi.com]

- 5. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors [frontiersin.org]

Unlocking the Therapeutic Potential of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid: A Technical Guide for Drug Discovery Professionals

Foreword: A Molecule of Intriguing Possibilities

In the landscape of modern drug discovery, the pursuit of novel chemical entities with diverse pharmacological profiles is paramount. Within this pursuit, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid emerges as a compound of significant interest. Its unique molecular architecture, combining a substituted pyrrole ring with a 2-hydroxybenzoic acid moiety, presents a compelling scaffold for the development of new therapeutic agents. This technical guide provides an in-depth exploration of the potential therapeutic applications of this molecule, grounded in established scientific principles and supported by data on structurally related compounds. We will delve into its synthesis, proposed mechanisms of action, and detailed protocols for evaluating its efficacy in key therapeutic areas, including inflammation, oxidative stress, and oncology.

Molecular Profile and Synthesis

Chemical Structure and Properties:

This compound (Molecular Formula: C₁₃H₁₃NO₃, Molecular Weight: 231.25 g/mol ) is a heterocyclic compound characterized by a salicylic acid backbone.[1] The key structural features that likely contribute to its biological activity are the electron-rich 2,5-dimethylpyrrole ring and the hydroxyl and carboxylic acid groups on the benzoic acid ring.[1] These functional groups provide opportunities for diverse chemical modifications to optimize its pharmacological properties.[1]

Synthesis Protocol: A Modified Paal-Knorr Approach

The synthesis of this compound can be efficiently achieved through a modified Paal-Knorr pyrrole synthesis. This well-established method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Step-by-Step Synthesis Protocol:

-

Starting Materials: 4-amino-2-hydroxybenzoic acid and acetonylacetone (2,5-hexanedione).

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-2-hydroxybenzoic acid in glacial acetic acid.

-

Addition of Reagent: To the stirred solution, add a stoichiometric equivalent of acetonylacetone.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Causality of Experimental Choices: The use of glacial acetic acid as a solvent provides an acidic environment that catalyzes the condensation reaction. The Paal-Knorr synthesis is a robust and high-yielding method for constructing the pyrrole ring, making it a reliable choice for producing the target compound.

Potential Therapeutic Application: Anti-Inflammatory Agent

The structural similarity of this compound to known anti-inflammatory agents, particularly other salicylic acid derivatives, suggests its potential as an inhibitor of key inflammatory mediators. A structurally related pyridine derivative containing the 2,5-dimethyl-1H-pyrrol-1-yl moiety has been shown to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[2]

Proposed Mechanism of Action: COX Inhibition

Inflammation is often mediated by the increased production of prostaglandins, which are synthesized by the COX-1 and COX-2 enzymes.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. It is hypothesized that this compound may also function as a COX inhibitor.

Diagram of the Cyclooxygenase (COX) Pathway

Caption: Proposed inhibition of the COX pathway by the target compound.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of the compound against COX-1 and COX-2.

-

Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), fluorometric probe, assay buffer, and a microplate reader.

-

Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.

-

Assay Procedure: a. In a 96-well plate, add the assay buffer, COX cofactor, and fluorometric probe to each well. b. Add the test compound at various concentrations to the sample wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor, e.g., celecoxib). c. Add the COX-1 or COX-2 enzyme to the respective wells. d. Initiate the reaction by adding the substrate, arachidonic acid. e. Immediately measure the fluorescence kinetics over a period of 10-20 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the test compound. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Self-Validating System: The inclusion of both a vehicle control and a potent, well-characterized COX inhibitor as a positive control ensures the validity of the assay. The dose-dependent inhibition observed will further validate the specific activity of the test compound.

Potential Therapeutic Application: Antioxidant

The presence of a phenolic hydroxyl group in the structure of this compound suggests its potential to act as an antioxidant.[4] Phenolic compounds are known to scavenge free radicals, which are implicated in a variety of diseases.[5]

Proposed Mechanism of Action: Free Radical Scavenging

Antioxidants donate an electron or a hydrogen atom to stabilize free radicals, thereby preventing oxidative damage to cells and tissues. The hydroxyl group on the benzoic acid ring is the likely site of this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to evaluate the free radical scavenging activity of a compound.[6]

-

Materials: DPPH, methanol or ethanol, test compound, and a spectrophotometer.

-

Preparation of Reagents: Prepare a stock solution of DPPH in methanol. Prepare a series of dilutions of the test compound in methanol.

-

Assay Procedure: a. In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution. b. Add varying concentrations of the test compound to the DPPH solution. Include a blank (methanol only) and a positive control (a known antioxidant, e.g., ascorbic acid or trolox). c. Incubate the mixture in the dark at room temperature for 30 minutes. d. Measure the absorbance of the solutions at 517 nm.

-

Data Analysis: The scavenging activity is calculated as the percentage of DPPH radical inhibition. The half-maximal effective concentration (EC₅₀), the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of inhibition percentage versus compound concentration.[7]

Potential Therapeutic Application: Anticancer Agent

Pyrrole derivatives have been extensively studied for their anticancer properties.[8] Furthermore, a closely related compound, [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine], has demonstrated selective cytotoxicity against myeloid leukemia cell lines.[2] This provides a strong rationale for investigating the anticancer potential of this compound, particularly against breast cancer cell lines like MCF-7, which are commonly used in primary screening.

Proposed Mechanism of Action: Induction of Apoptosis

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis, in cancer cells. The exact mechanism for this compound is yet to be elucidated, but it may involve the modulation of key signaling pathways that regulate cell survival and proliferation.

Diagram of a General Anticancer Screening Workflow

Caption: A streamlined workflow for the initial assessment of anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity in MCF-7 Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Culture: Culture MCF-7 human breast adenocarcinoma cells in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the MCF-7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control and a positive control (a known cytotoxic drug, e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the logarithm of the compound concentration.

Data Presentation and Interpretation

To facilitate the comparison of experimental results, all quantitative data should be summarized in clear and concise tables.

Table 1: Hypothetical In Vitro Activity Profile of this compound

| Assay | Target/Cell Line | Endpoint | Result | Positive Control |

| COX-1 Inhibition | Human Recombinant | IC₅₀ (µM) | [Insert Data] | Celecoxib |

| COX-2 Inhibition | Human Recombinant | IC₅₀ (µM) | [Insert Data] | Celecoxib |

| DPPH Scavenging | - | EC₅₀ (µM) | [Insert Data] | Ascorbic Acid |

| Cytotoxicity | MCF-7 | IC₅₀ (µM) | [Insert Data] | Doxorubicin |

Note: The "Result" column is intended to be populated with experimentally derived data.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural features suggest the potential for anti-inflammatory, antioxidant, and anticancer activities. The detailed protocols provided in this guide offer a robust framework for the systematic evaluation of these potential applications. Future research should focus on obtaining quantitative data for this specific compound, elucidating its precise mechanisms of action, and exploring structure-activity relationships through the synthesis and testing of analogues. Such studies will be crucial in determining the true therapeutic potential of this intriguing molecule and its derivatives.

References

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

-

Yao, N., Chen, C. Y., Wu, C. Y., Motonishi, K., Kung, H. J., & Lam, K. S. (2012). Novel flavonoids with anti-proliferative activities against breast cancer cells. Bioorganic & medicinal chemistry letters, 22(2), 942–946. [Link]

-

ResearchGate. (n.d.). Anticancer properties of MA and its corresponding IC50 values. Retrieved from [Link]

- Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Singh, P., Kumar, V., & Kumar, A. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Pharmaceuticals, 16(5), 735. [Link]

-

MDPI. (n.d.). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). The values of IC50 of the four compounds against MDA-MB-231 cells after.... Retrieved from [Link]

-

Chen, Z., Bertin, R., & Froldi, G. (2013). EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs. Food chemistry, 138(1), 414–420. [Link]

-

ResearchGate. (n.d.). Half maximal inhibitory concentration (IC50) of compounds in different.... Retrieved from [Link]

-

Michalkova, R., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids-A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Nutrients, 13(9), 3107. [Link]

-

ResearchGate. (n.d.). EC50 estimation of antioxidant activity in DPPH assay using several statistical programs. Retrieved from [Link]

-

de Castro Alves, C. E., et al. (2023). Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia. Biomedicine & Pharmacotherapy, 162, 114701. [Link]

-

Valdes, L., et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. International Journal of Molecular Sciences, 24(22), 16413. [Link]

-

Li, Y., et al. (2016). Anti-inflammatory activity effect of 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole on TPA-induced skin inflammation in mice. European journal of pharmaceutical sciences, 93, 156–163. [Link]

Sources

- 1. This compound | 5987-00-8 | Benchchem [benchchem.com]

- 2. Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity effect of 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole on TPA-induced skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound | 5987-00-8 [smolecule.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Practical Guide to Determining the Solubility Profile of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid

An in-depth technical guide on the core.

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive framework for characterizing the solubility of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, a molecule with distinct chemical moieties that present a complex solubility challenge. Due to the absence of extensive public data for this specific compound, this document outlines a systematic approach based on first principles of physical chemistry and established pharmaceutical testing protocols. We will dissect the molecule's structure to predict its behavior, propose a strategic selection of solvents, and provide a detailed, field-proven experimental workflow for generating a robust solubility profile. This guide is intended for researchers, formulation scientists, and drug development professionals seeking to establish foundational physicochemical data for novel compounds.

Theoretical Solubility Assessment: A Structure-Based Approach

Understanding the molecular structure of this compound is paramount to predicting its solubility. The molecule is amphiphilic, containing both hydrophilic (polar) and lipophilic (nonpolar) regions.

-

Hydrophilic Moieties:

-

Carboxylic Acid (-COOH): This is a primary driver of aqueous solubility, particularly under basic conditions. As a weak acid, it can donate a proton to form a highly polar carboxylate anion (-COO⁻), which is readily solvated by water. Its contribution to solubility is therefore highly pH-dependent.

-

Phenolic Hydroxyl (-OH): This group can act as both a hydrogen bond donor and acceptor, enhancing solubility in protic solvents like water, methanol, and ethanol. It is weakly acidic and will also show increased ionization and solubility at higher pH values.

-

-

Lipophilic Moieties:

-

Aromatic Rings (Benzene and Pyrrole): The core benzene ring and the N-substituted pyrrole ring are largely nonpolar and hydrophobic. These structures will favor interactions with nonpolar organic solvents through van der Waals forces.

-

Dimethyl Groups (-CH₃): The two methyl groups on the pyrrole ring further increase the lipophilicity of the molecule, contributing to its solubility in organic solvents.

-

Expert Insight: The presence of two ionizable acidic groups (carboxylic and phenolic) and significant hydrophobic surface area suggests that the solubility of this compound will vary dramatically across a range of solvents and pH conditions. A simple "soluble" or "insoluble" classification is insufficient; a full profile is required for meaningful formulation development.

Strategic Solvent Selection for Profile Development

A tiered approach to solvent selection ensures a comprehensive understanding of the compound's behavior. The following classes of solvents are recommended for initial screening.

| Solvent Class | Representative Solvents | Rationale for Inclusion |

| Polar Protic | Purified Water (at various pH levels), Methanol (MeOH), Ethanol (EtOH) | To assess solubility driven by hydrogen bonding and ionization. Testing across a pH range (e.g., 2, 7, 9) is critical for aqueous characterization. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | These solvents are strong hydrogen bond acceptors and can effectively solvate a wide range of molecules, often serving as excellent stock solvents. |

| Intermediate Polarity | Ethyl Acetate (EtOAc), Dichloromethane (DCM) | To evaluate solubility in solvents commonly used in organic synthesis, purification, and as vehicles for certain formulations. |

| Nonpolar Aprotic | Toluene, Heptane/Hexane | To determine the compound's lipophilicity and establish the lower limits of its solubility in nonpolar environments. |

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold-standard technique for determining equilibrium solubility and is recommended by regulatory bodies like the OECD. This protocol ensures that the solution has reached a true thermodynamic equilibrium, providing reliable and reproducible data.

Detailed Step-by-Step Methodology

-

Preparation: Add an excess amount of the solid this compound to a series of vials, each containing a known volume of a selected solvent (e.g., 2 mL). "Excess" means that a visible amount of undissolved solid remains after equilibration. This is a critical control to ensure saturation.

-

Equilibration: Seal the vials tightly. Place them in a constant-temperature orbital shaker or rotator (e.g., at 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. A preliminary time-to-equilibrium study can be run to confirm the minimum required duration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Extraction: Carefully pipette a known volume of the clear supernatant from the top of the vial. Be cautious not to disturb the solid pellet at the bottom.

-

Dilution: Dilute the extracted supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical quantification method. A precise dilution factor is crucial for accurate back-calculation.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV), due to the presence of chromophores in the molecule's structure. A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.

-

Calculation: The equilibrium solubility (S) is calculated using the following formula:

-

S (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

The Critical Impact of pH on Aqueous Solubility

For an ionizable compound like this, aqueous solubility is not a single value but a profile that depends on pH. The Henderson-Hasselbalch equation governs the ratio of the ionized (more soluble) to the unionized (less soluble) species.

-

At Low pH (e.g., pH < 2): Both the carboxylic acid and the phenolic hydroxyl groups will be fully protonated (-COOH, -OH). The molecule will be in its least soluble, neutral form.

-

At Mid pH (e.g., pH 4-6): The carboxylic acid (pKa typically 3-5) will start to deprotonate to the carboxylate (-COO⁻), significantly increasing solubility. The phenolic hydroxyl group remains protonated.

-

At High pH (e.g., pH > 9): Both the carboxylic acid and the phenolic hydroxyl (pKa typically 8-10) will be deprotonated (-COO⁻, -O⁻), resulting in a dianionic species with the highest potential aqueous solubility.

A pH-solubility profile should be generated by performing the shake-flask experiment using a series of buffered aqueous solutions (e.g., from pH 2 to pH 10).

pH-Dependent Ionization and Solubility Relationship

Caption: Relationship between solution pH, molecular ionization, and solubility.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 1: Example Solubility Data Summary

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Classification |

| Water (pH 2.0) | Polar Protic | 25 | Experimental Value | Calculated Value | e.g., Practically Insoluble |

| Water (pH 7.4) | Polar Protic | 25 | Experimental Value | Calculated Value | e.g., Sparingly Soluble |

| Water (pH 9.0) | Polar Protic | 25 | Experimental Value | Calculated Value | e.g., Soluble |

| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value | e.g., Freely Soluble |

| DMSO | Polar Aprotic | 25 | Experimental Value | Calculated Value | e.g., Very Soluble |

| Heptane | Nonpolar Aprotic | 25 | Experimental Value | Calculated Value | e.g., Insoluble |

Trustworthiness through Self-Validation: To ensure the integrity of the results, each experiment should be conducted in triplicate. The report should include the mean solubility value and the standard deviation. Furthermore, visual inspection of the remaining solid by microscopy after equilibration can help confirm that no phase transformation or salt disproportionation has occurred during the experiment.

Conclusion

Characterizing the solubility of a novel compound like this compound is a foundational step in its development pathway. By combining a theoretical structural analysis with rigorous, standardized experimental methods like the shake-flask protocol, researchers can build a comprehensive and reliable solubility profile. This data is indispensable for guiding formulation strategies, predicting in vivo behavior, and ultimately advancing promising compounds from the bench to clinical application.

References

-

Title: OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties Test No. 105: Water Solubility. Source: Organisation for Economic Co-operation and Development (OECD). URL: [Link]

-

Title: A review of the applications of HPLC for the analysis of pharmaceutical substances and products. Source: Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]

-

Title: Henderson-Hasselbalch Equation. Source: Chemistry LibreTexts. URL: [Link]

An In-depth Technical Guide to 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid: From Discovery to Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document delves into the historical context of its synthesis, detailed experimental protocols for its preparation and characterization, and a thorough examination of its biological activities and underlying mechanisms of action. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into this promising molecule.

Introduction and Physicochemical Properties

This compound is an organic compound featuring a substituted pyrrole ring linked to a hydroxybenzoic acid moiety.[1] Its unique structure, combining a carboxylic acid, a hydroxyl group, and an electron-rich pyrrole ring, makes it a versatile scaffold for the synthesis of various derivatives with a wide range of biological activities.[1][2] The presence of these functional groups contributes to its chemical reactivity and potential for therapeutic applications.[2]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₃ | [1][3] |

| Molecular Weight | 231.25 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 5987-00-8 | [2] |

Discovery and Historical Context

While a definitive seminal publication detailing the initial discovery of this compound is not readily apparent in the surveyed literature, its synthesis is firmly rooted in the principles of the Paal-Knorr pyrrole synthesis . This classic organic reaction, independently reported by German chemists Carl Paal and Ludwig Knorr in 1884, provides a versatile method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds.[4][5]

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield a pyrrole.[6] The development of this foundational reaction paved the way for the creation of a vast library of pyrrole-containing compounds, including the subject of this guide. The subsequent exploration of the biological activities of such compounds has led to the identification of this compound and its derivatives as molecules with significant therapeutic potential, particularly in the realms of anti-inflammatory and antimicrobial research.[2]

Synthesis and Characterization

The primary synthetic route to this compound and its derivatives is the Paal-Knorr pyrrole synthesis.[7] This method offers excellent control over the resulting structure and generally provides good yields.[7]

General Synthetic Workflow

The synthesis typically involves the reaction of a 1,4-dicarbonyl compound, such as acetonylacetone (2,5-hexanedione), with an amino-substituted benzoic acid.

Caption: Paal-Knorr synthesis of the target compound.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of a 2,5-dimethylpyrrole derivative, which can be adapted for the synthesis of this compound.

Materials:

-

4-amino-2-hydroxybenzoic acid

-

2,5-Hexanedione (acetonylacetone)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-2-hydroxybenzoic acid in a minimal amount of glacial acetic acid.

-

Add a stoichiometric equivalent of 2,5-hexanedione to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

-

Dry the purified product under vacuum to yield this compound as a solid.

Structural Characterization

The structure of this compound is confirmed through various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzoic acid ring, the pyrrole ring protons, the methyl group protons, the hydroxyl proton, and the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbon atoms of the benzoic acid and pyrrole rings, the methyl carbons, and the carboxyl carbon. |

| FTIR (cm⁻¹) | Characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-N and C=C stretching of the pyrrole and benzene rings. |

| HRMS | A molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₃NO₃), confirming its elemental composition.[1] |

Biological Activities and Mechanism of Action

This compound and its derivatives have demonstrated a range of promising biological activities.

Anti-inflammatory and Antioxidant Properties

The compound exhibits significant anti-inflammatory and antioxidant effects.[7] Research suggests that its anti-inflammatory action is mediated through the modulation of key inflammatory pathways.[7] The antioxidant properties are attributed to the ability of the hydroxyl group to scavenge free radicals, thereby mitigating oxidative stress.[2]

Antimicrobial and Antitubercular Activity

Studies have shown that this class of compounds possesses antimicrobial activity against various bacterial strains.[7] Furthermore, derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-benzoic acid have been investigated as potential antitubercular agents.[2]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of this compound are believed to stem from its ability to interfere with pro-inflammatory signaling cascades, particularly the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway and the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome .

The NF-κB pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the expression of pro-inflammatory cytokines. The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines like IL-1β and IL-18.

References

- 1. This compound | 5987-00-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C13H13NO3 | CID 668744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. Buy this compound | 5987-00-8 [smolecule.com]

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Paal-Knorr Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

Introduction: The Strategic Importance of the Pyrrole Scaffold